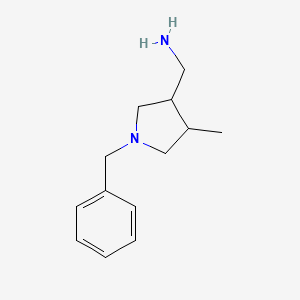

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine

Description

N-substituted pyrrolidines are a class of organic molecules built upon a five-membered saturated ring containing a nitrogen atom. The versatility of this scaffold allows for extensive chemical modification, leading to a wide array of derivatives with diverse properties and applications.

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, frequently incorporated into the molecular architecture of therapeutic agents. nih.gov Its non-planar, three-dimensional structure allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov This stereochemical complexity is a key advantage over flat, aromatic ring systems. nih.gov

Furthermore, the pyrrolidine nucleus is a common motif in a multitude of natural products, particularly alkaloids, which are known for their potent biological activities. tandfonline.com The inherent chirality of many pyrrolidine derivatives, often stemming from readily available natural sources like L-proline, provides a valuable starting point for the synthesis of enantiomerically pure compounds. researchgate.net The diverse biological activities exhibited by pyrrolidine-containing molecules include antibacterial, anticancer, and anti-inflammatory properties. tandfonline.com

The benzylamine (B48309) moiety, which consists of a benzyl (B1604629) group attached to a nitrogen atom, is a crucial building block in the synthesis of numerous pharmaceuticals. Its presence in a molecule can influence pharmacokinetic properties and contribute to interactions with biological targets. The benzyl group can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, which can be critical for molecular recognition.

Similarly, the methanamine functionality, a simple primary amine attached to a methyl group, serves as a versatile handle for further chemical modifications. It can act as a nucleophile or a base in chemical reactions and is a key component in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The primary amine group is also a common site for hydrogen bonding, which plays a vital role in molecular interactions within biological systems.

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine incorporates the key structural features discussed above: a substituted pyrrolidine ring, a benzyl group attached to the pyrrolidine nitrogen, and a methanamine substituent on the pyrrolidine ring. While specific research on this exact compound is limited, its structure suggests potential applications based on the properties of related N-substituted pyrrolidines.

The synthesis of such a molecule would likely involve established methodologies for the construction and functionalization of the pyrrolidine ring. Common synthetic strategies include multi-component reactions, 1,3-dipolar cycloadditions, and the chemical modification of proline derivatives. tandfonline.comnih.gov The introduction of the benzyl group is typically achieved through N-alkylation of a pyrrolidine precursor, while the methanamine group could be installed via the reduction of a nitrile or an amide, or through a reductive amination process.

Below is a table of predicted physicochemical properties for this compound, based on its chemical structure.

| Property | Value |

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.31 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 204.16264858 g/mol |

| Monoisotopic Mass | 204.16264858 g/mol |

| Topological Polar Surface Area | 29.3 Ų |

| Heavy Atom Count | 15 |

| Complexity | 164 |

Note: These properties are computationally predicted and have not been experimentally verified.

A significant research gap exists in the scientific literature regarding the specific synthesis, characterization, and application of this compound. While the individual components of the molecule are well-studied in other contexts, the unique combination of these functionalities in this particular arrangement remains largely unexplored.

Future research should focus on the following areas:

Development of a robust synthetic route: Establishing an efficient and stereoselective synthesis for this compound would be the first crucial step to enable further investigation.

Characterization of physicochemical properties: Experimental determination of its properties, such as pKa, solubility, and crystal structure, would provide a foundational understanding of the molecule.

Exploration of biological activity: Screening the compound for various biological activities, guided by the known pharmacology of related N-substituted pyrrolidines, could uncover potential therapeutic applications. For instance, its structural similarity to compounds with central nervous system activity might warrant investigation in this area.

Catalytic applications: Given that some pyrrolidine derivatives are used as organocatalysts, exploring the potential of this compound in asymmetric synthesis could be a fruitful avenue of research.

The study of this compound holds the potential to expand the chemical space of N-heterocyclic amines and could lead to the discovery of novel compounds with valuable applications in medicine and chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-4-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFBPDDMMVIVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 1 Benzyl 4 Methylpyrrolidin 3 Yl Methanamine

Retrosynthetic Analysis of the (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed to deconstruct the molecule into feasible precursors.

C-N Bond Disconnections: The most straightforward disconnections involve the bonds to the nitrogen atoms.

Disconnection (a): Cleavage of the bond between the pyrrolidine (B122466) C3 carbon and the aminomethyl group's nitrogen suggests a precursor such as a 1-benzyl-4-methylpyrrolidine-3-carbaldehyde or a corresponding carboxylic acid derivative. This aldehyde could be converted to the target amine via reductive amination.

Disconnection (b): Disconnecting the N-benzyl group points to benzyl (B1604629) bromide and (4-methylpyrrolidin-3-yl)methanamine (B172075) as synthons. This approach relies on the successful synthesis of the core 3,4-disubstituted pyrrolidine followed by N-alkylation.

Ring Disconnections (Cyclization Strategies): Breaking the bonds of the pyrrolidine ring itself reveals potential acyclic precursors.

Disconnection (c): A [3+2] cycloaddition strategy is a powerful method for forming five-membered rings. nih.gov This disconnection breaks the C2-C3 and N1-C5 bonds, suggesting an azomethine ylide and an alkene dipolarophile as precursors. mappingignorance.org

Disconnection (d): An intramolecular cyclization approach involves disconnecting one of the C-N bonds within the ring. For instance, cleaving the N1-C2 bond leads to an acyclic secondary amine bearing a suitable leaving group at the terminal carbon, which can undergo intramolecular nucleophilic substitution to form the ring.

Figure 1: Key retrosynthetic disconnections for this compound.

Classical and Contemporary Synthetic Routes to N-Benzyl-4-methylpyrrolidine Scaffolds

The construction of the core N-benzyl-4-methylpyrrolidine scaffold can be achieved through various established and modern synthetic methods.

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. harvard.edumasterorganicchemistry.com This reaction can be applied in an intermolecular or intramolecular fashion to construct the pyrrolidine ring or to introduce the N-benzyl group. A plausible route could involve a tandem reaction where a suitable dicarbonyl precursor reacts with benzylamine (B48309) and an ammonia (B1221849) source, followed by reduction.

A variety of reducing agents are employed for this transformation, each with specific advantages. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are mild enough to selectively reduce the intermediate iminium ion in the presence of the starting carbonyl group. harvard.edumasterorganicchemistry.com

| Reducing Agent | Typical Solvent(s) | Key Features | Reference(s) |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol | Effective at controlled pH (6-7); highly toxic. | harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane, THF | Highly selective, moisture-sensitive, non-toxic byproducts. | harvard.edumasterorganicchemistry.com |

| Zinc Borohydride (Zn(BH4)2) based reagents | Methanol, THF | Good selectivity, can be used under neutral conditions. | sci-hub.seresearchgate.net |

| Catalytic Hydrogenation (H2/Catalyst) | Ethanol (B145695), Methanol | "Green" method, catalyst choice is crucial (e.g., Pd/C, PtO2). | acs.orgnih.gov |

This table presents a selection of common reducing agents for reductive amination.

For the synthesis of the target molecule, a key intermediate, 1-benzyl-4-methylpyrrolidin-3-one, could undergo reductive amination with a source of ammonia or a protected amine, followed by reduction to install the C3-aminomethyl group.

The formation of the pyrrolidine ring from acyclic precursors is a cornerstone of pyrrolidine synthesis. nih.gov

1,3-Dipolar Cycloaddition: This is one of the most efficient methods for constructing highly substituted pyrrolidines. nih.govmappingignorance.org The reaction involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile). acs.org For the target molecule, an azomethine ylide generated from the condensation of N-benzylglycine ester could react with an appropriately substituted alkene like 2-methyl-acrylonitrile to build the core scaffold. The stereochemical outcome at positions 3 and 4 is determined by the geometry of the dipolarophile. nih.gov

Intramolecular Cyclization: These reactions involve the formation of a C-N bond within a single molecule to close the ring.

Hydroamination: The intramolecular addition of an amine to an alkene, often catalyzed by transition metals, can form the pyrrolidine ring. researchgate.net

Ring-closing Metathesis (RCM): An acyclic diene precursor can be cyclized using a Grubbs catalyst to form a pyrroline, which is then reduced to the pyrrolidine. mdpi.com

Tandem Reactions: Multi-step, one-pot sequences can efficiently build the ring. For example, a copper-catalyzed tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce functionalized pyrrolidines. nih.gov

An alternative to building the ring from scratch is to modify an existing, simpler pyrrolidine. mdpi.com Proline and 4-hydroxyproline (B1632879) are common starting materials from the chiral pool that provide a pre-formed, enantiomerically pure pyrrolidine ring. mdpi.com A strategy for synthesizing the target compound could begin with a commercially available 4-methylproline derivative. The synthetic challenge would then be the stereoselective introduction of a functional group at the C3 position, which can be converted to the aminomethyl substituent. This can be achieved by directed metalation followed by quenching with an electrophile, or by functional group interconversion of a 3-hydroxy or 3-keto-pyrrolidine derivative.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 and C4 positions is critical. The development of asymmetric methods allows for the synthesis of specific stereoisomers.

To achieve enantioselectivity, chemists often employ either chiral auxiliaries or asymmetric catalysis. acs.orgmdpi.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. acs.org In the context of a 1,3-dipolar cycloaddition, a chiral auxiliary, such as Oppolzer's sultam or an Evans oxazolidinone, can be attached to the dipolarophile. acs.org This auxiliary shields one face of the alkene, forcing the azomethine ylide to approach from the less hindered face, thereby inducing high diastereoselectivity. The auxiliary is then cleaved and can often be recovered for reuse. acs.org

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral metal catalysts (e.g., based on Cu(I) or Ag(I)) can control the enantioselectivity of the cycloaddition between azomethine ylides and alkenes, potentially generating multiple stereocenters simultaneously. mappingignorance.org

Asymmetric Hydrogenation: The heterogeneous catalytic hydrogenation of a substituted pyrrole (B145914) precursor can proceed with high diastereoselectivity. acs.orgnih.gov An existing stereocenter on a substituent can direct the hydrogenation of the pyrrole ring, or a chiral catalyst (e.g., Rhodium or Iridium-based) can be used for an enantioselective reduction. nih.govacs.org

Organocatalysis: Chiral pyrrolidine-based organocatalysts are widely used to promote various enantioselective transformations. mdpi.com For instance, a chiral amine catalyst could be used in a Michael addition reaction to construct an acyclic precursor with the correct stereochemistry prior to cyclization.

| Asymmetric Strategy | Key Feature | Typical Outcome | Reference(s) |

| Chiral Auxiliary (e.g., Oppolzer's Sultam) | Covalently attached to substrate to direct reaction. | High diastereoselectivity, auxiliary is recoverable. | acs.org |

| Metal-Catalyzed [3+2] Cycloaddition | Chiral ligand on metal (e.g., Cu, Ag) creates chiral environment. | High regio- and enantioselectivity. | mappingignorance.orgacs.org |

| Asymmetric Hydrogenation | Chiral catalyst (e.g., Rh, Ir) or substrate control. | Can create multiple stereocenters with high diastereoselectivity. | acs.orgnih.gov |

| Organocatalytic Michael Addition | Small chiral organic molecule (e.g., prolinol derivative) as catalyst. | Forms key C-C bonds enantioselectively in acyclic precursors. | mdpi.com |

This table summarizes common strategies for the stereoselective synthesis of substituted pyrrolidines.

Diastereoselective Approaches to 4-Methyl-3-aminomethylpyrrolidines

The synthesis of the 4-methyl-3-aminomethylpyrrolidine core, which forms the backbone of the target molecule, presents a significant stereochemical challenge. The relative orientation of the methyl group at the C4 position and the aminomethyl group at the C3 position (cis or trans) dictates the compound's three-dimensional structure. Diastereoselective synthesis aims to control this relationship from the outset, avoiding the need for separating diastereomers later in the process.

Several strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines. One of the most powerful methods is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.gov In the context of 4-methyl-3-aminomethylpyrrolidines, this could involve the reaction of a methyl-substituted alkene with a dipole generated from an amino acid derivative. The stereochemical outcome of the cycloaddition is governed by the geometry of the reactants and the reaction conditions, often allowing for the selective formation of one diastereomer. nih.gov

Another prominent approach involves the intramolecular cyclization of acyclic precursors. For instance, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to produce 2,5-cis-pyrrolidines with excellent diastereomeric ratios (dr >20:1). nih.govnih.gov A similar strategy, adapted for a 3,4-disubstituted pattern, could involve the cyclization of an appropriately substituted open-chain amine, where the stereochemistry is directed by existing chiral centers or by chiral catalysts. dntb.gov.ua

Furthermore, methods starting from the chiral pool, such as derivatives of proline or glutamic acid, provide a robust entry to enantiomerically pure pyrrolidines. researchgate.netmdpi.com For example, a synthetic sequence commencing with a known stereoisomer of 4-hydroxy-L-proline can be used to install the C4-methyl group and then elaborate the C3-substituent, preserving or inverting the stereochemistry as required. mdpi.comchemrxiv.org

The choice of approach often depends on the desired stereoisomer (cis or trans). Substrate-controlled cyclizations, where the conformation of the starting material dictates the stereochemical outcome, are a common and effective strategy.

Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, a resolution step is necessary to isolate the desired single enantiomer. This is crucial as different enantiomers can have vastly different biological activities.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established method for resolving racemic amines. libretexts.org It involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. Once separated, the desired enantiomer of the amine is recovered by treating the isolated salt with a base.

Enzymatic Kinetic Resolution: A greener and often more selective alternative is enzymatic kinetic resolution. mdpi.com This technique utilizes enzymes, typically lipases (e.g., from Candida rugosa or Pseudomonas cepacia), which can selectively catalyze a reaction on one enantiomer of the racemic mixture. mdpi.comgoogle.com For instance, the racemic amine can be subjected to enantioselective acylation in the presence of a lipase. The enzyme will acylate one enantiomer much faster than the other, leaving the unreacted enantiomer in high enantiomeric purity. The acylated and unreacted enantiomers can then be easily separated. This method is highly valued for its efficiency and operation under mild conditions. google.com

A novel approach involves the use of Poly(ethylene glycol) (PEG) derivatized resolving agents. These agents form diastereomeric complexes that can be induced to precipitate by changing the temperature, allowing for a simple filtration-based separation. nih.govresearchgate.net This method has been successful in resolving various racemic amines with good yields and achieving high optical purity after a second cycle. nih.gov

Optimization of Reaction Conditions and Process Chemistry Studies

The transition from a laboratory-scale synthesis to a viable industrial process requires rigorous optimization of all reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

Solvent Effects and Temperature Control

The choice of solvent is critical as it can profoundly influence reaction rates, yields, and even the stereochemical outcome of a reaction. bohrium.comresearchgate.net For the N-benzylation step, which involves reacting the 4-methyl-3-aminomethylpyrrolidine precursor with a benzylating agent like benzyl bromide, the solvent's polarity plays a key role. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the SN2 reaction, while the choice of base and temperature must be carefully controlled to minimize side reactions like over-alkylation. researchgate.net In pyrrolidine synthesis via cyclization, solvents like ethanol have been shown to provide excellent yields under ultrasound irradiation. researchgate.net

Temperature control is essential for managing reaction kinetics and selectivity. Many synthetic steps, particularly those involving reactive intermediates or catalysts, require precise temperature management to prevent decomposition or the formation of impurities. Exothermic reactions, such as certain hydrogenations or benzylations, may require cooling to maintain control.

Table 1: Representative Solvent Effects on a Model N-Benzylation Reaction

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 60 | 12 | 85 |

| 2 | DMF | K₂CO₃ | 60 | 8 | 92 |

| 3 | Toluene | NaH | 80 | 6 | 78 |

| 4 | Ethanol | Et₃N | Reflux | 24 | 65 |

| 5 | Dichloromethane (B109758) | Et₃N | 25 | 24 | 55 |

| Data is representative and compiled based on general principles of N-alkylation reactions. |

Catalyst Development and Ligand Screening

Catalysis is at the heart of modern organic synthesis. For the asymmetric synthesis of the pyrrolidine ring, a wide array of catalysts can be employed. Organocatalysts derived from proline are highly effective for various transformations leading to chiral pyrrolidines. mdpi.comnih.gov Metal-based catalysts, featuring metals like copper, palladium, or iridium, are also pivotal. nih.govrsc.orgrsc.org For instance, copper catalysts can promote diastereoselective cyclizations, and the choice of ligand can be tuned to optimize selectivity and reactivity. nih.gov

The N-benzylation step itself can be made more efficient and sustainable through catalysis. Instead of using stoichiometric benzyl halides, catalytic "borrowing hydrogen" or "hydrogen auto-transfer" methods can be used with benzyl alcohol as the alkylating agent. rsc.org This process, often catalyzed by palladium or iridium complexes, generates water as the only byproduct. Optimizing such a process involves screening different metal precursors and ligands to find the most active and selective catalyst system. rsc.orgrsc.org

Table 2: Representative Catalyst Screening for Asymmetric Cyclization

| Entry | Catalyst | Ligand | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Cu(OTf)₂ | Box | CH₂Cl₂ | 75 | 90:10 |

| 2 | Cu(OTf)₂ | PyBox | THF | 82 | 95:5 |

| 3 | Pd(OAc)₂ | BINAP | Toluene | 68 | 80:20 |

| 4 | [Ir(cod)Cl]₂ | (R)-Phos | Dioxane | 90 | >99:1 |

| 5 | Proline | - | DMSO | 65 | 70:30 |

| Data is representative and compiled from studies on asymmetric synthesis of substituted pyrrolidines. nih.govmdpi.comrsc.org |

High-Yield and High-Purity Synthetic Protocols

A high-yield protocol is achieved by systematically optimizing each step in the synthetic sequence. This involves selecting the right reagents, catalysts, solvents, and reaction conditions to ensure maximum conversion of starting material to product with minimal side-product formation. For example, a reductive amination step to form the aminomethyl group might be optimized by choosing a mild and selective reducing agent like sodium triacetoxyborohydride over harsher reagents.

Achieving high purity requires effective work-up and purification procedures. Post-reaction work-up is designed to remove unreacted reagents and catalysts. Common purification techniques for intermediates and the final product include column chromatography on silica (B1680970) gel, distillation under reduced pressure, or crystallization. Crystallization is often the preferred method for the final step as it can efficiently remove trace impurities and provide the product in a stable, crystalline form with very high purity.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern pharmaceutical synthesis places a strong emphasis on the development of novel, efficient, and environmentally sustainable methods. chemheterocycles.com This aligns with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Novel Synthetic Methods:

Biocatalysis: The use of enzymes, such as transaminases, offers a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org This approach could potentially be used to construct the chiral centers of the pyrrolidine ring or related precursors with high enantioselectivity under mild, aqueous conditions.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.gov This technique is particularly effective for steps like cycloadditions or condensations.

Continuous Flow Chemistry: Performing reactions in a continuous flow reactor rather than a traditional batch reactor offers enhanced control over reaction parameters like temperature and mixing, leading to better yields, higher purity, and improved safety. researchgate.net

Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the aforementioned borrowing hydrogen N-benzylation, are inherently more atom-economical than routes using stoichiometric reagents. rsc.org

Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane or DMF with greener alternatives such as water, ethanol, or supercritical CO₂ is a key goal. researchgate.net In some cases, reactions can be designed to run under solvent-free conditions, further reducing environmental impact. mdpi.com

Renewable Feedstocks: Whenever possible, synthetic routes are being redesigned to start from renewable, biomass-derived materials like levulinic acid, which can be a precursor to pyrrolidone derivatives.

By integrating these novel and green approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Analysis for Fine Structural Determination

Spectroscopic methods are fundamental to elucidating the precise atomic arrangement and electronic environment of (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine.

High-Resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments would be used to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the substituted pyrrolidine (B122466) ring. The ¹³C NMR spectrum would complement this by showing characteristic signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, the methyl group, and the two methylene carbons. jst-ud.vnbeilstein-journals.org

Two-dimensional techniques are essential for establishing connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the protons on the C3 and C4 positions of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the benzyl group to the pyrrolidine nitrogen and assigning quaternary carbons. jst-ud.vn

The crucial aspect of stereochemistry—specifically, the cis or trans relationship between the 4-methyl group and the 3-(methanamine) group—is determined using Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.orgyoutube.com This experiment detects protons that are close in space, regardless of their bonding connectivity. A NOESY cross-peak between the protons of the 4-methyl group and the proton at C3 would indicate a cis relationship. Conversely, the absence of this correlation, coupled with a correlation to the C4 proton, would suggest a trans arrangement. acdlabs.comnih.gov

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (Illustrative) |

|---|---|---|---|

| Benzyl Aromatic | 7.20-7.40 (m, 5H) | 127.0-138.0 | HMBC to Benzylic CH₂ |

| Benzylic CH₂ | ~3.60 (s, 2H) | ~54.0 | HMBC to Pyrrolidine C2/C5 |

| Pyrrolidine H2/H5 | 2.50-3.00 (m, 4H) | ~55.0-60.0 | COSY to H3/H4; HSQC to C2/C5 |

| Pyrrolidine H3 | ~2.20 (m, 1H) | ~40.0-45.0 | NOESY to 4-CH₃ (if cis) |

| Pyrrolidine H4 | ~1.80 (m, 1H) | ~35.0-40.0 | COSY to H3, 4-CH₃ |

| 4-CH₃ | ~1.00 (d, 3H) | ~15.0-20.0 | NOESY to H3 (if cis) or H4 |

| Aminomethyl CH₂ | ~2.70 (m, 2H) | ~45.0-50.0 | COSY to H3 |

| Amine NH₂ | Broad singlet | N/A | - |

Note: This table is illustrative and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₃H₂₀N₂.

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This analysis provides structural confirmation by breaking the molecule into smaller, predictable pieces. For this compound, characteristic fragmentation pathways are expected: miamioh.edu

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-N bond between the benzyl group and the pyrrolidine ring, leading to the formation of a stable tropylium (B1234903) cation at m/z 91.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo several fragmentation patterns, including alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents or ring-opening pathways. wvu.edu

Loss of Aminomethyl Group: Cleavage of the bond between C3 and the aminomethyl group is another plausible fragmentation route.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 205.170 | [C₁₃H₂₁N₂]⁺ | Protonated Molecular Ion |

| 91.054 | [C₇H₇]⁺ | Cleavage of benzyl group (Tropylium ion) |

| 174.149 | [C₁₁H₁₈N₂]⁺ | Loss of C₂H₃ from ring fragmentation |

| 114.128 | [C₆H₁₄N₂]⁺ | Loss of Tropylium ion |

Note: m/z values are predicted for the monoisotopic masses of the fragment ions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in the molecule and can offer insights into its conformational state. nih.govsapub.org

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), aromatic C-H stretching from the benzyl group (above 3000 cm⁻¹), aliphatic C-H stretching from the pyrrolidine ring and methyl group (below 3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations (e.g., ring breathing mode around 1000 cm⁻¹) are often strong in Raman spectra. researchgate.netberkeley.edu

Subtle shifts in the vibrational frequencies can provide clues about molecular conformation and intermolecular interactions, such as hydrogen bonding.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | 1020 - 1250 | FT-IR |

X-ray Crystallography of this compound and its Salts

While no crystal structure for this compound or its salts has been reported in the crystallographic databases, this technique would provide the ultimate proof of its three-dimensional structure in the solid state.

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would definitively establish the cis/trans stereochemistry of the substituents on the pyrrolidine ring. The analysis would also detail the conformation, or "puckering," of the five-membered pyrrolidine ring, which typically adopts either an "envelope" or "twist" conformation to minimize steric strain. nih.govhelsinki.fi

Furthermore, the crystal structure would elucidate the network of intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and the two nitrogen atoms can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov

Crystal packing describes how individual molecules are arranged to form the bulk crystalline solid. This arrangement is governed by the molecule's shape and the aforementioned intermolecular interactions. researchgate.netresearchgate.net The efficiency of packing influences properties like density and melting point.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. While no polymorphism studies have been conducted on this compound, it is a phenomenon that should be considered for any crystalline solid, as the crystallization conditions (e.g., solvent, temperature) can influence which polymorph is formed. mdpi.com

Lack of Scientific Data Precludes Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the detailed framework for analysis, including quantum chemical calculations and molecular dynamics simulations, no published research specific to this molecule could be identified. As a result, a detailed article on its computational chemistry, as per the requested outline, cannot be generated at this time.

Searches across multiple scientific databases and chemical depositories, including PubChem, yielded no studies concerning the molecular geometry, electronic structure, or conformational dynamics of this compound. This absence of foundational research means that key data points required for a thorough computational analysis are not available.

For instance, Density Functional Theory (DFT) studies, which are crucial for understanding a molecule's geometry and electronic properties, have not been publicly documented for this compound. Similarly, there is no available research on the application of Ab Initio methods to explore its energy landscape. Consequently, a molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), which are predictive of a compound's reactivity, cannot be performed.

Furthermore, the exploration of the compound's conformational possibilities through molecular dynamics simulations is also uncharted territory. There are no published studies on its potential energy surface, identification of global minima, or free energy calculations related to its conformational equilibria.

While computational chemistry is a powerful tool for predicting and understanding molecular behavior, it relies on existing theoretical frameworks and, in many cases, is reported in peer-reviewed literature to validate findings and contribute to the broader scientific discourse. The lack of such information for this compound makes it impossible to construct a scientifically accurate and informative article based on the requested detailed outline.

Future computational research may shed light on the properties of this specific molecule, at which point a detailed analysis as outlined could be conducted. However, until such research is published, any attempt to detail its computational and theoretical investigations would be purely speculative.

Computational and Theoretical Investigations of 1 Benzyl 4 Methylpyrrolidin 3 Yl Methanamine

Conformational Sampling and Molecular Dynamics Simulations

Solvent Effects on Conformational Preferences

The conformational landscape of (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine is significantly influenced by its environment, particularly the solvent. Computational studies employing quantum chemical calculations can elucidate the stable conformations of the molecule in both the gas phase and in various solvents. The presence of a solvent can alter the relative energies of different conformers, potentially leading to a different predominant conformation in solution compared to the gas phase.

The pyrrolidine (B122466) ring in this compound is not planar and can adopt various puckered conformations, often described as envelope or twisted forms. The orientation of the benzyl (B1604629) and aminomethyl substituents is also crucial. In a vacuum, intramolecular interactions, such as hydrogen bonding between the amine group and the nitrogen of the pyrrolidine ring, may play a significant role in determining the most stable conformation.

When dissolved in a solvent, the solute molecule is surrounded by solvent molecules, leading to intermolecular interactions. The nature and strength of these interactions depend on the properties of the solvent, such as its polarity and hydrogen-bonding capability. Polar solvents, for instance, can stabilize conformations with a larger dipole moment. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational chemistry to simulate the effect of a solvent on molecular properties. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

| Conformer | Gas Phase (ΔE, kcal/mol) | Chloroform (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |

| A (Extended) | 0.00 | 0.00 | 0.50 |

| B (Folded) | 0.85 | 1.20 | 0.00 |

| C (Twisted) | 1.50 | 1.00 | 1.80 |

Note: This table is illustrative and based on general principles of solvent effects on molecular conformation. The values are not derived from actual experimental or computational data for this compound.

Molecular Recognition and Interaction Modeling (In Vitro/Theoretical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can provide insights into its potential interactions with hypothetical protein binding sites. These simulations are crucial for understanding the structural basis of molecular recognition.

The process of ligand-protein docking involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity. The benzyl group of this compound can engage in hydrophobic and aromatic stacking interactions with non-polar and aromatic residues in a binding pocket. The pyrrolidine ring and the methyl group can also contribute to hydrophobic interactions. The primary amine of the methanamine group and the tertiary amine of the pyrrolidine ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with polar residues in the binding site.

Studies on structurally related compounds, such as benzyl-substituted piperidines and pyrrolidines, have demonstrated the utility of docking in elucidating binding modes. nih.govbenthamscience.com For instance, the interaction of similar ligands with protein targets often involves a combination of hydrophobic interactions from the benzyl group and specific hydrogen bonds from the amine functionalities. The results of docking simulations can highlight the key amino acid residues involved in the binding and can guide the design of new molecules with improved binding characteristics.

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, these interactions would include hydrogen bonds, π-π stacking, cation-π interactions, and van der Waals forces.

Hydrogen Bonding: The primary amine group is a potential hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. These interactions with appropriate residues in a protein binding site (e.g., aspartate, glutamate, serine, threonine) can be critical for binding affinity and specificity.

π-π Stacking: The aromatic benzyl group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding energy.

Cation-π Interactions: The protonated amine groups can participate in cation-π interactions with aromatic residues.

Computational tools such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the crystalline state, providing insights into the types of non-covalent interactions that are important for the molecule. nih.gov Analysis of the crystal structure of related compounds often reveals intricate networks of hydrogen bonds and other weak interactions that dictate the supramolecular assembly. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their chemical properties or interactions. For a series of analogs of this compound, QSAR studies can be employed to understand how variations in the chemical structure affect properties such as binding affinity to a hypothetical target.

In a typical QSAR study, a set of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed property.

For example, a QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners explored the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Similarly, for analogs of this compound, one could investigate the effect of substituents on the benzyl ring or modifications to the pyrrolidine scaffold. Such studies can reveal that increased hydrophobicity in a particular region of the molecule enhances binding, while bulky substituents in another area may be detrimental. These models can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with desired characteristics.

Table 2: Hypothetical QSAR Descriptors and Their Impact on a Chemical Property

| Descriptor | Type | Impact on Property |

| LogP | Hydrophobicity | Positive Correlation |

| Molar Refractivity | Steric | Optimal Range |

| Dipole Moment | Electronic | Negative Correlation |

| Hydrogen Bond Donors | Interaction | Positive Correlation |

Note: This table is for illustrative purposes and does not represent actual QSAR model data for this compound.

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict NMR parameters such as chemical shifts and coupling constants. These predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of a synthesized compound.

The prediction of NMR chemical shifts for this compound would involve first optimizing the geometry of the molecule at a suitable level of theory. Subsequently, the NMR shielding tensors would be calculated for each nucleus. The chemical shifts are then obtained by referencing the calculated shielding values to those of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts can be highly dependent on the choice of computational method, basis set, and the inclusion of solvent effects. For flexible molecules like this compound, it is often necessary to consider multiple low-energy conformations and to calculate the Boltzmann-averaged chemical shifts to obtain good agreement with experimental data. scielo.br

Similarly, spin-spin coupling constants (J-couplings) can also be calculated. These parameters provide valuable information about the connectivity of atoms and the dihedral angles between them, which can help to define the three-dimensional structure of the molecule in solution. By comparing the predicted NMR data with experimentally obtained spectra, the proposed structure and conformational preferences of this compound can be validated.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Benzyl CH₂ | 60.5 | 60.2 |

| Pyrrolidine C2 | 58.9 | 58.5 |

| Pyrrolidine C3 | 40.1 | 39.8 |

| Pyrrolidine C4 | 35.2 | 34.9 |

| Pyrrolidine C5 | 55.8 | 55.4 |

| Methanamine CH₂ | 45.3 | 45.0 |

| Methyl C | 18.7 | 18.5 |

| Aromatic C (ipso) | 138.4 | 138.1 |

| Aromatic C (ortho) | 129.6 | 129.3 |

| Aromatic C (meta) | 128.8 | 128.5 |

| Aromatic C (para) | 127.5 | 127.2 |

Note: This is a hypothetical table illustrating the expected correlation between predicted and experimental NMR data. The values are not based on actual measurements for this compound.

Vibrational Frequency Calculations and Spectral Assignment

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of this compound. Specifically, there are no published studies detailing the vibrational frequency calculations and subsequent spectral assignments for this particular compound.

While computational studies, including vibrational analyses, have been conducted on the parent pyrrolidine ring and various other derivatives, this specific molecule has not been the subject of such research. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict the infrared (IR) and Raman spectra of molecules. These calculations provide theoretical vibrational frequencies and their corresponding normal modes, which describe the specific atomic motions for each vibrational band (e.g., stretching, bending, and torsional modes).

The assignment of these calculated frequencies to experimentally observed spectral peaks is a critical step in the structural elucidation of new compounds and in understanding their molecular dynamics. For instance, studies on the pyrrolidine molecule itself have provided detailed assignments of its fundamental vibrational modes. nih.govacs.orgacs.org Similarly, vibrational analyses of other substituted pyrrolidines have been reported, offering insights into how different functional groups influence the vibrational spectra. researchgate.netmdpi.com

However, without specific computational data for this compound, it is not possible to present a data table of its calculated vibrational frequencies or a detailed assignment of its spectral features. The unique combination of the benzyl group, the methyl group, and the aminomethyl substituent on the pyrrolidine ring will lead to a complex vibrational spectrum with characteristic frequencies for each functional group and for the pyrrolidine ring itself.

Future computational studies on this compound would be necessary to provide this fundamental spectroscopic information. Such research would involve optimizing the molecular geometry of the compound at a selected level of theory and then performing a frequency calculation to obtain the harmonic vibrational frequencies. These theoretical results could then be compared with experimental IR and Raman spectra to provide a comprehensive vibrational assignment for the molecule.

Molecular Interactions and Recognition Mechanisms in Vitro Chemical Biology Focus

Investigation of (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine as a Molecular Probe

The utility of a small molecule as a molecular probe hinges on its ability to selectively interact with a biological target and report on that interaction, often through a measurable signal. The development of such probes from a parent compound like this compound typically involves chemical modification to incorporate a reporter group, such as a fluorophore or a spin label.

Design and Synthesis of Fluorescent or Spin-Labeled Derivatives

Currently, there is a notable absence of published research detailing the specific design and synthesis of fluorescent or spin-labeled derivatives of this compound. The synthesis of such derivatives would likely involve leveraging the primary amine of the methanamine group for conjugation with a suitable dye or radical-containing moiety. Standard bioconjugation chemistries, such as the formation of amides with N-hydroxysuccinimide (NHS) esters of fluorescent dyes (e.g., fluorescein, rhodamine) or the reaction with isothiocyanate-functionalized labels, would be logical synthetic routes. For spin-labeling, reagents like (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL) could be employed to introduce a nitroxide radical, enabling studies via electron paramagnetic resonance (EPR) spectroscopy. However, to date, no specific examples of these synthetic endeavors for this compound have been reported.

Applications in Ligand-Receptor Binding Studies (e.g., purified proteins, in vitro systems)

Given the lack of synthesized fluorescent or spin-labeled derivatives, there are consequently no documented applications of this compound as a molecular probe in ligand-receptor binding studies. In principle, such labeled analogs could be invaluable tools for in vitro assays with purified proteins. For instance, a fluorescent derivative could be used in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to quantify binding affinities and kinetics with a target receptor. Similarly, a spin-labeled version could be used in EPR-based techniques to probe conformational changes in a protein upon ligand binding. The potential for these applications remains unrealized pending the successful synthesis and characterization of appropriate derivatives.

Biophysical Characterization of Binding Events

A thorough understanding of a ligand-receptor interaction requires detailed biophysical characterization to elucidate the thermodynamics and kinetics of the binding event, as well as to map the specific points of contact between the ligand and the protein.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a binding event, thereby providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). There are currently no publicly accessible ITC data for the binding of this compound to any biological target. Such studies would be instrumental in understanding the driving forces behind its molecular recognition.

Table 1: Hypothetical ITC Data for this compound Binding (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Target Protein | Binding Affinity (Kd) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |

|---|---|---|---|---|

| Protein X | Data not available | Data not available | Data not available | Data not available |

| Receptor Y | Data not available | Data not available | Data not available | Data not available |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time, allowing for the determination of kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff). As with other biophysical methods, there is a scarcity of research employing SPR to characterize the binding kinetics of this compound.

Table 2: Hypothetical SPR Data for this compound Binding (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Target Protein | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Equilibrium Dissociation Constant (KD) (µM) |

|---|---|---|---|

| Protein X | Data not available | Data not available | Data not available |

| Receptor Y | Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions at an atomic level. Techniques such as chemical shift perturbation (CSP) mapping, saturation transfer difference (STD) NMR, and WaterLOGSY can identify the binding interface and provide structural details of the ligand-receptor complex. A comprehensive search of the scientific literature did not yield any studies that have utilized NMR spectroscopy to map the interaction between this compound and a protein target.

Table 3: Hypothetical NMR Chemical Shift Perturbation Data for this compound Binding (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Protein Residue | Chemical Shift Change (Δδ) (ppm) upon Ligand Binding |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

Enzymatic Reaction Interrogation

A comprehensive review of available scientific literature reveals a notable absence of studies focused on the direct interaction of this compound with isolated enzymes. As such, there is no published data regarding its capacity to act as either a substrate or an inhibitor in purified enzymatic systems. The following subsections reflect the lack of available experimental data.

There is currently no publicly available research that details the kinetic characterization of this compound with any purified enzymes. Consequently, kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibitory constant (K_i) have not been determined.

Table 1: Hypothetical Kinetic Parameters of this compound with a Purified Enzyme No data available from current research.

| Enzyme Target | K_m (μM) | V_max (μmol/min/mg) | K_i (μM) | Type of Inhibition |

|---|

In line with the absence of kinetic data, there are no mechanistic enzymology studies describing the mode of interaction between this compound and any enzyme active sites. Research into its potential binding modes, transition state stabilization, or covalent modification of enzyme residues has not been reported.

Synthetic Receptor Design and Host-Guest Chemistry

The field of supramolecular chemistry involves the design of synthetic hosts that can selectively bind guest molecules. However, a thorough search of the literature indicates that this compound has not been a specific target for the development of synthetic receptors or host-guest chemistry studies.

There are no published reports on the design, synthesis, or development of specific supramolecular hosts, such as cyclodextrins, calixarenes, or crown ethers, for the selective recognition of this compound.

Given the lack of developed supramolecular hosts, no studies have been conducted to characterize the formation of host-guest complexes involving this compound. Consequently, data on binding affinities, thermodynamics, and the specific non-covalent recognition motifs (e.g., hydrogen bonding, van der Waals forces, π-π stacking) that would govern such interactions are not available.

Derivatization and Structure Property Relationship Spr Studies

Systematic Modification of the Pyrrolidine (B122466) Ring System

The five-membered saturated pyrrolidine ring is a key structural feature that offers opportunities for systematic modification to modulate the compound's properties. The substitution pattern on this ring can significantly impact its conformation and the reactivity of the amine functionalities.

The conformation of the pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation, a phenomenon known as pseudorotation. The presence of substituents, such as the 4-methyl group in the parent compound, plays a significant role in dictating the preferred ring pucker. The pyrrolidine ring is known to exhibit two primary pucker modes: Cγ-exo and Cγ-endo envelope conformers. The ratio of these conformers can be controlled by the nature and stereochemistry of the substituents on the ring nih.govnih.gov.

For instance, in studies of 4-substituted prolines, it has been demonstrated that the electronegativity and steric bulk of the substituent at the C-4 position can favor a specific ring conformation nih.govnih.gov. Electron-withdrawing substituents at the 4-position have been shown to influence the endo ring pucker due to stereoelectronic effects, specifically a gauche effect that stabilizes a pseudo-axial orientation of the substituent nih.gov. In contrast, sterically demanding groups, such as a tert-butyl group, at the C-4 position strongly favor a pseudoequatorial orientation, which in turn dictates the ring's puckering (cis-exo or trans-endo depending on the stereochemistry) nih.gov.

Table 1: Influence of C-4 Substituents on Pyrrolidine Ring Pucker in Proline Analogs

| 4-Substituent | Stereochemistry | Preferred Pucker | Dominant Factor |

|---|---|---|---|

| Fluoro | trans | exo | Electronegativity |

| Fluoro | cis | endo | Electronegativity |

| tert-Butyl | trans | endo | Steric Bulk |

This table is based on data from studies on proline analogs and illustrates the principles of substituent effects on pyrrolidine ring conformation.

The basicity of the two amine groups in (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine—the tertiary amine of the pyrrolidine ring and the primary amine of the methanamine side chain—is a critical property. The pKa of the parent pyrrolidine is approximately 11.3, indicating significant basicity nih.gov. Alkyl substituents on the nitrogen atom generally increase basicity due to their electron-donating inductive effect libretexts.org. Therefore, the N-benzyl group is expected to influence the basicity of the pyrrolidine nitrogen.

Substituents on the pyrrolidine ring can also modulate the basicity of the nitrogen atom. While substituents at the C-4 position primarily affect the ring's pucker, those at the C-2 position have been shown to have a more direct impact on basicity nih.gov. However, the 4-methyl group in the target compound can exert a through-bond inductive effect, which is expected to slightly increase the electron density at the nitrogen atom, thereby potentially increasing its basicity compared to an unsubstituted pyrrolidine. The basicity of the exocyclic primary amine will also be influenced by the electronic environment of the pyrrolidine ring.

The nucleophilicity of the pyrrolidine nitrogen is also a key characteristic. The geometry of the pyrrolidine ring, with its "tied-back" alkyl chains, can enhance its nucleophilicity compared to acyclic secondary amines. However, the nucleophilic reactivity of pyrrolidines does not always correlate directly with their Brønsted basicity.

Exploration of Benzyl (B1604629) Moiety Modifications

The N-benzyl group is another key site for derivatization. Modifications to the aromatic ring of the benzyl group can be used to probe the electronic and steric requirements of potential biological targets.

The electronic properties of the benzyl group can be systematically varied by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. These modifications can influence the basicity of the pyrrolidine nitrogen through inductive and resonance effects. For example, electron-withdrawing groups on the phenyl ring would decrease the electron density at the benzylic carbon and, consequently, at the pyrrolidine nitrogen, leading to a decrease in basicity. Conversely, electron-donating groups would be expected to increase the basicity.

In the synthesis of analogs of related compounds like 4-(aminomethyl)-1-benzylpyrrolidin-2-one, various substituted benzylamines have been utilized as starting materials, demonstrating the feasibility of introducing a range of substituents on the benzyl moiety.

Table 2: Examples of Aromatic Substituents for Benzyl Moiety Modification

| Substituent | Position | Expected Electronic Effect |

|---|---|---|

| -Cl | ortho, meta, para | Electron-withdrawing |

| -F | ortho, meta, para | Electron-withdrawing |

| -Br | meta | Electron-withdrawing |

This table provides examples of substituents that have been incorporated into the benzyl ring of structurally related compounds.

The rotation of the benzyl group around the C-N bond is another important conformational parameter. The rotational barrier of the N-benzyl group can be influenced by the presence of substituents on both the pyrrolidine ring and the benzyl group itself. Studies on related systems, such as N-benzhydrylformamides, have shown that ortho-substituents on the aromatic rings can significantly hinder rotation, with calculated rotational barriers increasing with the size of the substituent nih.govnih.gov.

While a direct extrapolation to N-benzylpyrrolidines should be made with caution, it is reasonable to assume that ortho-substituents on the benzyl group of the title compound would increase the rotational barrier. This restricted rotation can have significant stereoelectronic consequences, potentially locking the molecule into a specific conformation and influencing its interaction with biological macromolecules. The preferred orientation of the benzyl group relative to the pyrrolidine ring will also be influenced by steric interactions with the substituents on the pyrrolidine ring.

Variation of the Methanamine Side Chain

In studies of structurally related compounds, such as anpirtoline (B1665510) derivatives which also contain a pyrrolidine ring, modifications of the side chain have been explored. These modifications included the incorporation of piperidine, piperazine, or 8-azabicyclo[3.2.1]octane moieties in the side chain. Such changes would drastically alter the steric and electronic properties of the side chain, as well as its hydrogen bonding capabilities.

While specific derivatization of the methanamine side chain of this compound was not detailed in the provided search results, the principles of medicinal chemistry suggest that modifications such as N-alkylation, N-acylation, or replacement of the amine with amides, sulfonamides, or other functional groups could be explored to probe the structure-property relationships. These changes would impact the basicity, polarity, and hydrogen bonding potential of the side chain, which are often critical for biological activity.

Correlation of Structural Changes with Physico-Chemical Parameters

Understanding the relationship between structural modifications and key physicochemical parameters like pKa and redox potential is crucial for the rational design of derivatives with desired properties.

The pKa values of the two amino groups in this compound—the tertiary amine in the pyrrolidine ring and the primary exocyclic amine—are critical determinants of its ionization state at a given pH. While experimental pKa data for the exact target molecule are not available, the pKa of the tertiary amine can be estimated based on its structural analog, 1-benzylpyrrolidine (B1219470), which has a reported pKa of 8.57. nih.gov The basicity of the pyrrolidine nitrogen is influenced by the inductive effects of its substituents. nih.gov

The pKa of the primary aminomethyl group is expected to be higher, likely in the range of 9-10, typical for primary alkylamines. The introduction of electron-withdrawing groups on the benzyl ring would be expected to lower the pKa of the tertiary amine due to inductive effects, while substituents on the aminomethyl group would primarily affect the pKa of the primary amine.

| Compound | Amino Group | Estimated pKa | Basis for Estimation |

| This compound | Tertiary (pyrrolidine) | ~8.6 | Based on the pKa of 1-benzylpyrrolidine nih.gov |

| This compound | Primary (aminomethyl) | ~9-10 | General range for primary alkylamines |

| N-((1-Benzyl-4-methylpyrrolidin-3-YL)methyl)acetamide | Amide | Not basic | Amides are neutral |

The redox behavior of this compound is primarily associated with the N-benzylpyrrolidine moiety. Electrochemical studies, such as cyclic voltammetry, on related N-substituted piperidones have shown that these compounds can undergo irreversible oxidation. nih.gov The oxidation potential is influenced by the nature of the substituent on the nitrogen atom.

For this compound, the tertiary amine is susceptible to oxidation. The presence of the benzyl group can influence the oxidation potential. Substitution on the phenyl ring of the benzyl group with electron-donating groups would be expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential.

| Derivative | Expected Impact on Oxidation Potential |

| (1-(4-Methoxybenzyl)-4-methylpyrrolidin-3-YL)methanamine | Lower oxidation potential (easier to oxidize) |

| (1-(4-Nitrobenzyl)-4-methylpyrrolidin-3-YL)methanamine | Higher oxidation potential (harder to oxidize) |

Development of Prodrug/Pro-Molecule Concepts (Purely chemical transformations for controlled release in vitro, not in vivo efficacy)

Prodrug strategies can be employed to mask the primary amine of this compound, allowing for its controlled release under specific in vitro chemical conditions. nih.gov These approaches are designed to be reversible and triggered by non-enzymatic chemical stimuli such as pH changes or the presence of specific chemical reagents.

One common strategy involves the formation of a carbamate (B1207046) linkage. nih.gov The primary amine can react with a suitable chloroformate to yield a carbamate prodrug. The stability of this carbamate can be tuned by modifying the attached promoiety. For instance, an acyloxyalkyl carbamate can be designed to undergo hydrolysis under specific pH conditions, leading to a cascade reaction that releases the parent amine. researchgate.netresearchgate.netnajah.edu

Another approach could involve the formation of an imine (Schiff base) by reacting the primary amine with an aldehyde or ketone. The hydrolysis of the imine bond is pH-dependent and can be tailored for controlled release in acidic or neutral aqueous environments.

The table below outlines some potential pro-molecule concepts for the controlled chemical release of this compound in vitro.

| Pro-Molecule Type | Linkage | Release Mechanism | Controlling Factor |

| Acyloxyalkyl Carbamate | Carbamate | Two-step hydrolysis | pH |

| Imine (Schiff Base) | Imine | Hydrolysis | pH |

| N-Mannich Base | Aminal | Hydrolysis | pH and concentration of the aldehyde/ketone |

These purely chemical prodrug strategies offer a versatile platform for controlling the availability of the active molecule in in vitro experimental setups, allowing for more precise studies of its chemical interactions and properties.

Applications in Chemical Synthesis and Materials Science Non Biological Contexts

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine as a Chiral Building Block

Chiral pyrrolidines are highly valued as building blocks in the synthesis of complex molecules due to their rigid structure and stereochemically defined centers. They serve as crucial starting materials for the synthesis of a wide array of organic compounds, including natural products and pharmaceuticals.

Use in Asymmetric Organic Transformations

There is currently no available research detailing the use of this compound as a chiral auxiliary or reactant in asymmetric organic transformations. The potential utility of this compound in stereoselective reactions remains an open area for investigation.

Potential as a Ligand in Catalysis

The presence of nitrogen atoms in the pyrrolidine (B122466) ring and the primary amine side chain suggests that this compound could theoretically function as a chiral ligand for transition metals. Such complexes are often at the heart of asymmetric catalysis.

Coordination Chemistry with Transition Metals

No studies on the coordination chemistry of this compound with transition metals have been published. The synthesis, characterization, and structural analysis of such metal complexes would be the first step in exploring their catalytic potential.

Application in Asymmetric Catalytic Reactions

Given the absence of information on its coordination chemistry, there are no documented applications of this compound as a ligand in asymmetric catalytic reactions. This remains a hypothetical application that awaits experimental validation.

Incorporation into Polymer Architectures or Materials

The bifunctional nature of this compound, possessing both a secondary amine within the ring and a primary amine on the side chain, could potentially allow for its use as a monomer or a modifying agent in polymer chemistry. However, there is no research to support this postulation. The incorporation of this compound into polymer backbones or as a pendant group to impart specific properties to materials is an area that is yet to be explored.

Synthesis of Functional Polymers Containing Pyrrolidine Moieties

The incorporation of pyrrolidine moieties into polymer chains can impart valuable properties such as basicity, chelating ability, and specific catalytic activity. The primary amine group of this compound makes it a suitable candidate as a monomer or a modifying agent in polymer synthesis. For instance, it could potentially be used in step-growth polymerization reactions with monomers containing carboxylic acid or acyl chloride groups to form polyamides. The pyrrolidine ring within the polymer backbone or as a pendant group could then serve as a site for further functionalization or as a ligand for metal coordination. However, at present, there are no specific studies in the available literature that demonstrate the use of this compound for the synthesis of functional polymers.

Exploration in Surface Chemistry and Functionalization

The amine functionality of this compound suggests its potential as an agent for surface modification. Amines are known to react with various surface functionalities, such as epoxides, isocyanates, and carboxylic acids, allowing for the covalent attachment of the molecule to a substrate. This could be employed to alter the surface properties of materials, for example, to introduce hydrophobicity (due to the benzyl (B1604629) group) or to create a surface with specific binding sites. Despite this theoretical potential, there is no published research detailing the use of this specific compound for surface functionalization applications.

Role as a Chemical Probe or Diagnostic Tool (Non-clinical application)

Development of Detection Methods based on its Reactivity

The primary amine of this compound could be exploited for the development of chemical detection methods. For example, it could react with chromogenic or fluorogenic reagents that are specific for primary amines, allowing for its colorimetric or fluorescent quantification. Such a method could be useful in monitoring its presence in a chemical reaction or an environmental sample. However, the scientific literature does not currently contain any reports on the development of detection methods specifically based on the reactivity of this compound.

Use in Analytical Chemistry as a Reference Standard or Derivatization Agent

In the field of analytical chemistry, well-characterized compounds can serve as reference standards for the identification and quantification of related substances. Given its defined structure, this compound could potentially be used as a reference standard in chromatographic or spectroscopic analyses. Furthermore, as a primary amine, it could be used as a derivatization agent to improve the analytical properties (e.g., volatility for gas chromatography or UV-Vis absorbance for liquid chromatography) of other molecules. To date, there is no evidence in the literature of its established use as either a reference standard or a derivatization agent in published analytical methods.

Supramolecular Assembly and Nanostructure Formation

The structure of this compound, featuring both a bulky hydrophobic benzyl group and a polar amine group capable of hydrogen bonding, suggests a potential for self-assembly into ordered supramolecular structures. In appropriate solvents, these molecules could theoretically organize into micelles, vesicles, or other nanostructures. However, the study of the supramolecular chemistry of this particular compound has not been reported in the peer-reviewed scientific literature.

Future Research Perspectives and Emerging Methodologies

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (Non-biological)

The paradigm of chemical synthesis is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). iscientific.orgresearchgate.net These computational tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes for complex molecules like (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine.

Furthermore, ML models can optimize reaction conditions with remarkable efficiency. Instead of laborious one-factor-at-a-time experimentation, machine learning algorithms can explore a multidimensional reaction space (e.g., temperature, solvent, catalyst, concentration) to rapidly identify conditions that maximize yield and purity. preprints.org This approach not only saves time and resources but also facilitates the discovery of more robust and scalable synthetic processes. nih.gov

| Parameter | AI/ML Application | Potential Impact on Synthesis of this compound |

| Route Design | Retrosynthetic Analysis | Suggests novel and efficient pathways, potentially reducing step count and improving overall yield. |

| Reaction Prediction | Forward Synthesis Prediction | Forecasts the success rate of key bond-forming reactions (e.g., cyclization, amination) and predicts potential byproducts. |

| Condition Optimization | Bayesian Optimization, Neural Networks | Identifies optimal temperature, solvent, and catalyst loading for key steps, minimizing trial-and-error experimentation. preprints.org |

| Catalyst Discovery | Generative Models | Proposes novel catalyst structures specifically tailored for the stereoselective synthesis of substituted pyrrolidines. |

A hypothetical table illustrating the application of AI/ML in the chemical discovery process for this compound.

High-Throughput Experimentation in Synthesis and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating chemical research by enabling the parallel execution of a large number of experiments. acs.org The application of HTE to the synthesis and optimization of this compound and its analogs could significantly expedite the discovery of new synthetic methodologies and reaction conditions.